N-(2-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide -

N-(2-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide

Catalog Number: EVT-5188804
CAS Number:
Molecular Formula: C19H22FN3O2
Molecular Weight: 343.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(2-Fluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide is a synthetic compound belonging to the class of piperazine derivatives. These types of molecules are often investigated in medicinal chemistry for their potential interactions with various biological targets. While the provided literature does not specifically mention this compound, similar derivatives frequently exhibit activity as ligands for serotonin and dopamine receptors, impacting neurotransmission and potentially playing a role in treating conditions like anxiety, depression, and Parkinson's disease [, , ].

Mechanism of Action
  • Receptor Binding: The molecule might act as a ligand for various receptors in the central nervous system, such as serotonin (5-HT) or dopamine receptors, thereby influencing neurotransmission [, ].
Applications
  • Pharmaceutical Research: Compounds with similar structures have shown promise as potential therapeutic agents for various neurological and psychiatric disorders, such as anxiety, depression, and Parkinson's disease [, , ]. This compound could serve as a starting point for further structural modifications and investigations into its potential therapeutic benefits.

N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide (WAY-100635)

Compound Description: WAY-100635 is a potent and selective antagonist of the serotonin 5-HT1A receptor. It has been extensively studied for its pharmacological properties and used as a radioligand in positron emission tomography (PET) studies to investigate 5-HT1A receptor occupancy in the brain [, ].

2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzodioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

Compound Description: DU 125530 is a selective, silent antagonist of the 5-HT1A receptor currently under clinical development for the potential treatment of anxiety and mood disorders. DU 125530 exhibits high occupancy of brain 5-HT1A receptors at doses that produce minimal acute side effects in humans [].

N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) Cyclohexanecarboxamide (Rec 15/3079)

Compound Description: Rec 15/3079 is a potent antagonist of both pre- and postsynaptic 5-HT1A receptors. It demonstrates activity in regulating bladder function at the level of the central nervous system and lacks significant sedative, analgesic, anxiolytic, or antidepressant effects at doses active on the bladder [, ].

2‐{4‐[ω‐[4‐(2‐Methoxyphenyl)‐1‐piperazinyl]alkoxy]phenyl}‐ 2H‐benzotriazoles and their N‐Oxides

Compound Description: This series of compounds, featuring a 2-methoxyphenylpiperazine moiety linked to a benzotriazole ring through an alkoxy chain of varying lengths, were designed as combined ligands for 5-HT1A and dopamine D3 receptors. The affinity for both receptors increased with the length of the alkoxy chain. These compounds showed good to excellent selectivity for 5-HT1A and D3 receptors over 5-HT2A, D2, and α1-adrenergic receptors [].

6,7-Dimethoxy-1-(3,4-dimethoxybenzyl)-4-([4-(2-methoxyphenyl)-1- piperazinyl]methyl)isoquinoline (Ro 22-4839)

Compound Description: Ro 22-4839 is a cerebral circulation improver with vasospasmolytic properties. It acts as a calmodulin antagonist, particularly targeting the smooth muscle contraction process. Ro 22-4839 inhibits the superprecipitation of actomyosin, prevents erythrocyte deformability decrease, and inhibits platelet aggregation and lipid peroxidation [].

[(+)-4-[(αR)-α-[(2S,5R)-2,5-Dimethyl-4-(2-propenyl)-1-piperazinyl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide (SNC80)

Compound Description: SNC80 is a nonpeptidic δ-opioid agonist with antidepressant-like effects, locomotor stimulation, antinociceptive properties, and convulsive potential. Repeated administration of SNC80 leads to tolerance development to its convulsive and locomotor-stimulating effects, but not to its antidepressant-like effects. This suggests SNC80 may hold potential as a novel antidepressant therapy [, ].

N-[2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide trihydrochloride (WAY-100635)

Compound Description: This compound is a PET radioligand used to assess 5-HT1A receptor occupancy in the human brain. It exhibits a high affinity for the 5-HT1A receptor and is used to evaluate the occupancy of novel drugs targeting this receptor. WAY-100635 has been instrumental in understanding the relationship between the dose, plasma concentration, and brain occupancy of 5-HT1A receptor antagonists [].

N-[ω-[4-(2-methoxyphenyl)-1-piperazinyl]alkyl]-2-quinolinamines

Compound Description: This series of compounds was designed as fluorescent ligands for the 5-HT1A receptor. They combine a 2-methoxyphenylpiperazine moiety with a quinolinamine structure through an alkyl linker of varying lengths. Several compounds in this series demonstrate nanomolar affinity for the 5-HT1A receptor and possess favorable fluorescent properties, making them suitable for studying this receptor using fluorescence-based techniques [].

N-tert.-butyl-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-phenylpropanamide (WAY-100135)

Compound Description: WAY-100135 and its analogs are potent 5-HT1A receptor ligands with varying affinities for 5-HT2A and α1-adrenergic receptors. The 5-HT2A receptor affinity is influenced by the size of the amide substituent. These compounds have been used to explore structure-activity relationships within this class of ligands and their interactions with different serotonin receptor subtypes [].

N-[4-(4-(2-Methoxyphenyl)piperazinyl)butyl]-2-naphthamide (BP897)

Compound Description: BP897 is a D3 dopamine receptor partial agonist that has been investigated for its potential in reducing L-dopa-induced dyskinesias (LIDs) in Parkinson's disease. While it shows promise in reducing LIDs in macaques, studies in squirrel monkeys suggest that this beneficial effect might come at the expense of diminished antiparkinsonian effects of L-dopa [].

2-[4-(2-Furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides

Compound Description: This series of compounds, characterized by a furoylpiperazine moiety linked to an acetamide group further substituted with various aryl or aralkyl groups, was explored for antibacterial potential. Several compounds within this series exhibited potent activity against both Gram-positive and Gram-negative bacteria, demonstrating their potential as antibacterial agents [].

N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-Methylphenoxy)acetamide (NAPMA)

Compound Description: NAPMA is a potent inhibitor of osteoclast differentiation, the process responsible for bone resorption. It achieves this effect by downregulating the expression of key osteoclast-specific genes and proteins. NAPMA exhibits protective effects against ovariectomy-induced bone loss in vivo, highlighting its therapeutic potential for treating osteoporosis and other bone-related diseases [].

N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl)

Compound Description: PPOA-N-Ac-2-Cl functions as an inhibitor of osteoclast differentiation by downregulating TRAF6, a key protein involved in RANKL-mediated osteoclastogenesis. This inhibition leads to reduced bone resorption activity and F-actin ring formation, highlighting PPOA-N-Ac-2-Cl's potential as a therapeutic agent for bone diseases associated with excessive bone resorption [].

(+)-3-((α-R)-α-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide (DPI-3290)

Compound Description: DPI-3290 is a mixed opioid agonist with potent antinociceptive activity but limited effects on respiratory function, a common side effect of traditional opioid analgesics. It exhibits a more favorable ratio of antinociception to respiratory depression compared to morphine and fentanyl, suggesting its potential as a safer analgesic for managing moderate to severe pain [].

2-(1-Alkylpiperidin-4-yl)-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]acetamide Derivatives

Compound Description: This series of compounds, characterized by an alkylpiperidine group linked to an acetamide moiety, were investigated for their antihypertensive activity. They act as inhibitors of T-type Ca2+ channels, which play a role in regulating blood pressure. These compounds demonstrate potent antihypertensive effects in animal models without inducing reflex tachycardia, a common side effect of traditional calcium channel blockers [].

1-[ω-(4-Aryl-1-piperazinyl)alkyl]indolin-2(1H)-ones

Compound Description: This series of compounds, featuring an arylpiperazine moiety connected to an indolinone ring through an alkyl linker of varying lengths, was designed to target both 5-HT1A and 5-HT2A receptors. Several compounds within this series exhibited high affinity for both receptors and demonstrated antagonistic activity in vivo, suggesting their potential as therapeutic agents for conditions involving these serotonin receptor subtypes [, ].

Phenylacetamide Derivatives Bearing 1H-pyrazole or 1H-1,2,4-triazole

Compound Description: This series of compounds incorporates either a pyrazole or a 1,2,4-triazole ring linked to a phenylacetamide moiety and was investigated for its potential as cholinesterase inhibitors. These compounds exhibited moderate and selective inhibition of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, suggesting their potential for managing conditions like Alzheimer's disease, where cholinergic dysfunction is implicated [].

Properties

Product Name

N-(2-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide

IUPAC Name

N-(2-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide

Molecular Formula

C19H22FN3O2

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C19H22FN3O2/c1-25-18-9-5-4-8-17(18)23-12-10-22(11-13-23)14-19(24)21-16-7-3-2-6-15(16)20/h2-9H,10-14H2,1H3,(H,21,24)

InChI Key

YOENUBYVNFLPCT-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC=CC=C3F

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC=CC=C3F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.